2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoylcarbamate
Overview
Description
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoylcarbamate: is a synthetic organic compound that features a benzoylcarbamate moiety linked to an imidazole ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The presence of the nitro group on the imidazole ring suggests potential bioactivity, as nitroimidazoles are known for their antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoylcarbamate typically involves multiple steps:
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Formation of the Imidazole Ring: : The imidazole ring can be synthesized via the condensation of glyoxal, ammonia, and an aldehyde. For the specific substitution pattern, 5-methyl-2-nitroimidazole can be synthesized by nitration of 5-methylimidazole.
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Alkylation: : The 5-methyl-2-nitroimidazole is then alkylated with an appropriate ethylating agent, such as ethyl bromide, to introduce the ethyl group at the nitrogen position.
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Carbamoylation: : The resulting intermediate is then reacted with benzoyl isocyanate to form the benzoylcarbamate moiety. This step typically requires a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced using reagents like tin(II) chloride in hydrochloric acid.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.
Major Products
Reduction: 2-(5-methyl-2-amino-1H-imidazol-1-yl)ethyl benzoylcarbamate.
Substitution: Various N-substituted derivatives depending on the alkyl or acyl halide used.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoylcarbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, this compound is studied for its potential antimicrobial and anticancer properties. The nitroimidazole moiety is known for its activity against anaerobic bacteria and protozoa, making it a candidate for developing new antibiotics. Additionally, its potential cytotoxic effects are being explored in cancer research.
Industry
In the industrial sector, this compound could be used in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable for producing a range of bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoylcarbamate is likely related to the reduction of the nitro group to an amino group, which can generate reactive intermediates that damage cellular components. This mechanism is similar to other nitroimidazole compounds, which are activated under anaerobic conditions to form toxic radicals that disrupt DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal medication.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Secnidazole: A nitroimidazole used to treat bacterial vaginosis.
Uniqueness
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoylcarbamate is unique due to the presence of the benzoylcarbamate moiety, which may confer additional pharmacological properties or alter its pharmacokinetics compared to other nitroimidazoles. This structural difference could potentially enhance its efficacy or reduce side effects in therapeutic applications.
Properties
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-benzoylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5/c1-10-9-15-13(18(21)22)17(10)7-8-23-14(20)16-12(19)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAJSTHXDYDWFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1CCOC(=O)NC(=O)C2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001147499 | |
Record name | Carbamic acid, benzoyl-, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001147499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24781667 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
696645-94-0 | |
Record name | Carbamic acid, benzoyl-, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696645-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, benzoyl-, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001147499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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